2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide
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Overview
Description
2-amino-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide is a complex organic compound that features a trifluoroacetyl group attached to a cyclopentene ring, which is further connected to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide typically involves multiple steps. One common method starts with the preparation of the cyclopentene intermediate, which is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The resulting intermediate is then coupled with a benzohydrazide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can
Properties
CAS No. |
371215-26-8 |
---|---|
Molecular Formula |
C14H14F3N3O2 |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
2-amino-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)12(21)9-5-3-7-11(9)19-20-13(22)8-4-1-2-6-10(8)18/h1-2,4,6,19H,3,5,7,18H2,(H,20,22) |
InChI Key |
QLOQYEFZVNOYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NNC(=O)C2=CC=CC=C2N)C(=O)C(F)(F)F |
solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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